molecular formula C19H30N4O3 B5568075 8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5568075
M. Wt: 362.5 g/mol
InChI Key: KITLSLJACRWKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” belongs to a family of spiro compounds characterized by their unique diazaspiro[4.5]decanone core. This structural motif is notable for its presence in various biologically active molecules, which have been explored for their therapeutic potentials, including antihypertensive activities and as muscarinic agonists (Caroon et al., 1981) (Tsukamoto et al., 1995).

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-2-one derivatives typically involves multi-step synthetic pathways that might include Michael addition reactions, cycloadditions, or other complex organic transformations. These processes are crucial for inserting functional groups at specific positions on the spiro framework, enabling the targeted modulation of biological activity (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and related compounds often features a complex spiro architecture. This structure includes a five-membered 1-oxa ring and a six-membered diaza ring, creating a three-dimensional framework that can significantly influence the molecule's chemical behavior and interaction with biological targets (Georgiadis, 1986).

Chemical Reactions and Properties

Spiro compounds like “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” can undergo a variety of chemical reactions, including cycloadditions, ring transformations, and nucleophilic substitutions. These reactions are not only pivotal for the synthesis of these molecules but also for modifying their chemical properties for potential pharmaceutical applications (Kirschke et al., 1994).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decan-2-one derivatives, including solubility, melting point, and crystal structure, are influenced by their unique molecular architecture. These properties are essential for determining the compound's suitability for pharmaceutical development, affecting its formulation, stability, and bioavailability (Ogurtsov et al., 2020).

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis and Antihypertensive Activity : Research has focused on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their potential antihypertensive activities. Compounds with specific substitutions at the 8-position have been synthesized and screened for their efficacy as antihypertensive agents, revealing insights into their receptor-binding properties and pharmacological profiles (Caroon et al., 1981).

Regioselective Synthesis : Another aspect of research on similar compounds involves the regioselective synthesis of diazaspiro and tetrazaspiro derivatives, highlighting the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Farag et al., 2008).

Biological and Pharmaceutical Research

Neuroprotective and Antiamnesic Effects : Studies have also explored the neuroprotective and antiamnesic effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have shown potential in inhibiting calcium uptake into neural tissues and protecting against memory and learning deficits induced by various agents, suggesting their utility in treating neurodegenerative conditions (Tóth et al., 1997).

Anticancer and Antidiabetic Potential : Recent research has identified spirothiazolidines analogs derived from similar structural frameworks as potent anticancer and antidiabetic agents. These findings open new avenues for the development of therapeutic agents targeting multiple diseases (Flefel et al., 2019).

Material Science and Chemical Engineering

Supramolecular Chemistry : The structural and supramolecular arrangements of cyclohexane-spirohydantoin derivatives, closely related to the compound , have been investigated. Such studies are crucial for understanding the material properties and potential applications of these compounds in nanotechnology and material science (Graus et al., 2010).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological target. Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

properties

IUPAC Name

8-(1,3-dimethylpyrazole-4-carbonyl)-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-5-15(6-2)11-23-13-19(26-18(23)25)7-9-22(10-8-19)17(24)16-12-21(4)20-14(16)3/h12,15H,5-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITLSLJACRWKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC2(CCN(CC2)C(=O)C3=CN(N=C3C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.